NSC12

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

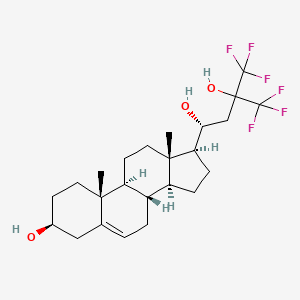

C24H34F6O3 |

|---|---|

Molekulargewicht |

484.5 g/mol |

IUPAC-Name |

(1R)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19+,20-,21-/m0/s1 |

InChI-Schlüssel |

OHKBOEWLASAFLW-YHVBFONYSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@@H](CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of NSC12 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is an investigational small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant anti-tumor activity in preclinical models of various cancers, including lung, multiple myeloma, and uveal melanoma. Its primary mechanism of action involves the direct binding to multiple FGF ligands, thereby inhibiting the FGF-FGFR signaling axis. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, through overexpression of FGFs or their receptors (FGFRs), is a well-established driver of tumorigenesis and progression in numerous cancers. This compound has emerged as a promising therapeutic agent that targets this pathway by acting as an extracellular trap for FGF ligands. By sequestering FGFs, this compound prevents their interaction with FGFRs, leading to the attenuation of downstream oncogenic signaling and subsequent inhibition of cancer cell growth and survival.

Core Mechanism of Action: FGF Entrapment

This compound is characterized as a pan-FGF trap, meaning it has the ability to bind to a wide range of FGF family members.[1] This interaction sterically hinders the FGF ligands from binding to their cognate FGFRs on the cancer cell surface.

Binding Affinity and Specificity

This compound has been shown to bind to several canonical FGFs with varying affinities. The dissociation constants (Kd) for the interaction of this compound with various FGFs are summarized in the table below. The compound effectively inhibits the binding of FGF2 to its immobilized receptor with a half-maximal inhibitory concentration (ID50) of approximately 30 μM.[1]

| FGF Ligand | Dissociation Constant (Kd) (μM) |

| FGF3 | ~16 |

| FGF8b | ~18.9 |

| FGF22 | ~26.8 |

| FGF20 | ~29.4 |

| FGF2 | Not explicitly provided, but ID50 for receptor binding is ~30 μM |

| FGF4 | Kd values range between ~16 and ~120 μM |

| FGF6 | Kd values range between ~16 and ~120 μM |

| FGF16 | Kd values range between ~16 and ~120 μM |

| FGF18 | Kd values range between ~16 and ~120 μM |

| Data compiled from publicly available research.[1] |

Signaling Pathway Inhibition

By sequestering FGFs, this compound effectively blocks the activation of FGFRs and their downstream signaling cascades. The primary pathway inhibited is the FGF/FGFR axis, which subsequently impacts key intracellular signaling pathways implicated in cancer cell proliferation and survival.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Anti-Proliferative Activity

Treatment with this compound leads to a dose-dependent inhibition of cell proliferation in FGF-dependent cancer cell lines. This effect is often associated with a reduction of cells in the S phase of the cell cycle.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| Mel285 | Uveal Melanoma | 6-8 |

| Mel270 | Uveal Melanoma | 6-8 |

| 92.1 | Uveal Melanoma | 6-8 |

| OMM2.3 | Uveal Melanoma | 6-8 |

| Data represents a summary from available preclinical studies. |

Induction of Apoptosis

This compound treatment has been shown to induce apoptosis in cancer cells. This is evidenced by the cleavage of key apoptotic markers such as PARP and caspase-3.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.

Tumor Growth Inhibition

Parenteral and oral administration of this compound has been shown to significantly inhibit tumor growth in various FGF-dependent murine and human tumor models.[1] This is accompanied by a reduction in tumor weight, decreased phosphorylation of FGFR1 within the tumor, and reduced tumor neovascularization.[1]

| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition |

| Murine and Human Tumor Models | Various FGF-dependent cancers | Parenteral and oral delivery | Significant decrease in tumor weight |

| Specific quantitative data on percentage of tumor growth inhibition for lung cancer, multiple myeloma, and uveal melanoma are still emerging from ongoing research. |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key proteins in the FGF/FGFR signaling pathway, such as FRS2 and ERK1/2, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FRS2, anti-phospho-ERK1/2, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

References

An In-depth Technical Guide to the Function of NSC12

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the compound NSC12 (also identified as NSC 172285), a novel anti-cancer agent. It details its core mechanism of action as a pan-Fibroblast Growth Factor (FGF) trap, summarizes key quantitative data regarding its binding and efficacy, outlines relevant experimental protocols, and visualizes its functional pathways. The information presented is collated from preclinical research and is intended to inform further drug development and scientific investigation.

Core Function and Mechanism of Action

This compound is a steroidal derivative, first identified through virtual screening, that functions as an orally available, small-molecule pan-FGF trap.[1][2] Its primary mechanism involves acting as an extracellular trap for Fibroblast Growth Factor 2 (FGF2) and other canonical FGF family members.[3][4] By binding directly to FGF ligands, this compound physically prevents their interaction with high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[4][5] This action effectively inhibits the formation of the FGF/FGFR/Heparan Sulfate Proteoglycan (HSPG) ternary complex, which is essential for receptor activation and downstream signaling.[2][6]

The compound was developed based on the analysis of the interaction between FGF2 and the long pentraxin-3 (PTX3), a natural FGF-binding protein.[3][6] this compound mimics this interaction, sequestering various FGFs, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[5] This broad trapping ability disrupts the autocrine and paracrine signaling loops that drive proliferation and survival in many FGF-dependent malignancies.[2][6]

Downstream Cellular and Biological Effects

By preventing FGF ligand binding, this compound inhibits the dimerization and subsequent phosphorylation of FGFRs 1, 2, 3, and 4.[5] This blockade of receptor activation halts the initiation of critical intracellular signaling cascades. Specifically, this compound has been shown to suppress the downstream MAPK and PI3K-Akt pathways, both of which are central to promoting cell proliferation and survival.[6]

The ultimate biological consequences of this signaling inhibition are potent anti-tumor effects. These include:

-

Inhibition of Cell Proliferation: this compound reduces the proliferation of various FGF-dependent murine and human cancer cell lines.[5] It can induce a reduction of the S phase of the cell cycle in many tumor cells.[5]

-

Anti-Angiogenesis: The compound displays significant anti-angiogenic activities by impairing the function of pro-angiogenic FGFs.[3]

-

Induction of Apoptosis: In certain cancer models, such as uveal melanoma and multiple myeloma, this compound treatment leads to caspase-3 activation, PARP cleavage, and ultimately, apoptotic cell death.[7][8]

-

Inhibition of Metastasis: Parenteral and oral delivery of this compound has been shown to inhibit metastasis in FGF-dependent tumor models.[5]

Quantitative Data Summary

The following tables summarize key quantitative metrics related to the binding affinity and effective concentrations of this compound as reported in preclinical studies.

Table 1: Binding Affinity and Receptor Inhibition

| Parameter | Target | Value | Reference |

|---|---|---|---|

| ID₅₀ | Inhibition of FGF2 binding to immobilized FGFR | ~30 µM | [5] |

| K_d | Binding to immobilized FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 - 120 µM |[5] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line | Assay | Concentration | Effect | Reference |

|---|---|---|---|---|

| KATO III | Cell Proliferation | 1.0 - 3.0 µM | Optimal dose for inhibition | [5] |

| KMS-11 (Multiple Myeloma) | FGFR3 Phosphorylation | 6 µM | Inhibition of autocrine signaling | [7] |

| 92.1 & Mel270 (Uveal Melanoma) | Cell Adhesion & Apoptosis | 15 µM | Induced apoptosis and affected adhesion | [9] |

| 92.1, Mel270, Mel285 (Uveal Melanoma) | Self-renewal (Melanospheres) | 7 µM | Reduced self-renewal potential |[10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize the function of this compound.

In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of FGF-dependent cancer cells.

-

Cell Plating: Plate FGF-dependent cells (e.g., KATO III) in 96-well plates at a density of 10,000 cells/well in RPMI medium supplemented with 1% Fetal Bovine Serum (FBS).[5]

-

Incubation: Culture cells for 24 hours at 37°C and 5% CO₂ to allow for adherence.[5]

-

Treatment: Treat cells with a recombinant FGF ligand (e.g., 30 ng/mL FGF2) in the absence or presence of varying concentrations of this compound (e.g., 1.0 µM, 3.0 µM).[5] Include vehicle-only and no-FGF controls.

-

Incubation: Incubate the treated cells for an additional 48-72 hours.

-

Quantification: Assess cell viability and proliferation using a standard method such as MTT, PrestoBlue, or direct cell counting.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis for FGFR Phosphorylation

This method is used to directly measure the inhibitory effect of this compound on receptor activation.

-

Cell Culture and Treatment: Culture cells (e.g., KMS-11) to 70-80% confluency. Serum-starve the cells for 12-24 hours, if necessary, to reduce basal receptor activation.

-

Treatment: Treat cells with this compound at a predetermined concentration (e.g., 6 µM) for a specified time (e.g., 2-4 hours).[7] Include a vehicle-treated control. If the signaling is not autocrine, stimulate with an FGF ligand for 10-15 minutes post-NSC12 treatment.

-

Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in NP-40 lysis buffer (1% NP-40, 20 mM Tris-HCl pH 8, 137 mM NaCl, 10% glycerol) supplemented with protease and phosphatase inhibitor cocktails.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody against phosphorylated FGFR (p-FGFR). Subsequently, strip and re-probe or use a parallel blot for total FGFR and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software and normalize p-FGFR levels to total FGFR.

Therapeutic Potential and Future Directions

This compound has demonstrated significant antitumor activity in various preclinical models, including those for lung cancer, multiple myeloma, and uveal melanoma, with no reported systemic toxicity.[3][4][8][11] Its non-aminoacidic structure and oral availability make it a promising candidate for further development.[1][3]

Ongoing research focuses on structure-activity relationships to create derivatives with enhanced potency and specificity.[2][11] For instance, modifications at the C3 position of the steroidal nucleus have yielded more potent compounds, while the C17-side chain has been identified as pivotal for the FGF trap activity.[2] One derivative, compound 25b, was developed to prevent binding to estrogen receptors, thereby creating a more specific inhibitor of the FGF/FGFR system for treating multiple myeloma.[6][11] These efforts highlight the potential of this compound as a scaffold for developing a new class of targeted anti-cancer therapeutics.

References

- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unipr.it [air.unipr.it]

- 3. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ora.uniurb.it [ora.uniurb.it]

- 7. iris.unibs.it [iris.unibs.it]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC12 as an FGF2 Extracellular Trap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC12, a small molecule that acts as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). By sequestering FGF2, this compound effectively inhibits its signaling cascade, which is implicated in various pathological processes, including tumor growth and angiogenesis. This document details the mechanism of action, quantitative binding and inhibitory data, key experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound is an orally available, pan-FGF trap that functions by directly binding to FGF2 in the extracellular space.[1][2] This interaction sterically hinders FGF2 from binding to its high-affinity receptor, Fibroblast Growth Factor Receptor 1 (FGFR1).[3] A key feature of this compound's mechanism is its ability to inhibit the FGF2-FGFR1 interaction without interfering with the binding of FGF2 to heparin or heparan sulfate proteoglycans (HSPGs).[3][4] This targeted disruption of the FGF2-FGFR1 signaling axis makes this compound a promising candidate for therapeutic intervention in FGF-dependent pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's interaction with FGFs and its inhibitory activities.

Table 1: Binding Affinities of this compound for various FGFs

| FGF Ligand | Dissociation Constant (Kd) |

| FGF2 | 51 µM |

| FGF3 | 16 - 120 µM |

| FGF4 | 16 - 120 µM |

| FGF6 | 16 - 120 µM |

| FGF8 | 16 - 120 µM |

| FGF16 | 16 - 120 µM |

| FGF18 | 16 - 120 µM |

| FGF20 | 16 - 120 µM |

| FGF22 | 16 - 120 µM |

Data compiled from multiple sources.[3][4][5]

Table 2: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value/Effect | Cell Lines/Model |

| In Vitro | ||

| Inhibition of FGF2 binding to FGFR1 (ID50) | ~30 µM | Cell-free assay |

| Inhibition of FGFR1/3 phosphorylation | Effective at 6-15 µM | MM.1S, Mel285, 92.1, Mel270, OMM2.3 cells |

| Inhibition of cell proliferation | Dose-dependent | HT-1080, various human and murine cancer cell lines |

| In Vivo | ||

| Dosage | 7.5 mg/kg | NOD/Scid mice with HT-1080 xenografts |

| Effect | Significant decrease in tumor weight and neovascularization | Murine and human tumor models |

Data compiled from multiple sources.[3][4][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of NSC12, a Pan-FGF Trap

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a first-in-class, orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. By binding directly to FGFs, this compound effectively inhibits the formation of the FGF-FGFR-HSGP ternary complex, a critical step in the activation of FGF signaling pathways. Aberrant FGF signaling is a known driver in various malignancies, making it a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing its mechanism of action, and providing insights into the key structural motifs that govern its biological activity. This document summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, through mechanisms such as FGF overexpression or FGFR mutations, is implicated in tumor progression, neoangiogenesis, and resistance to targeted therapies. This compound, a pregnenolone derivative, emerged from virtual screening as a promising inhibitor of this pathway. It acts as a molecular trap for various FGF ligands, preventing their interaction with their cognate receptors (FGFRs) and thereby attenuating downstream signaling. This unique mechanism of action as a "pan-FGF trap" offers a distinct therapeutic strategy compared to conventional FGFR tyrosine kinase inhibitors. This guide delves into the chemical modifications of the this compound scaffold and their impact on its efficacy as an FGF trap.

Mechanism of Action

This compound functions by directly binding to multiple FGFs, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22. This interaction sterically hinders the binding of FGFs to both FGFRs and heparan sulfate proteoglycans (HSPGs), thereby preventing the formation of the active signaling complex. The downstream consequence of this FGF sequestration is the inhibition of FGFR phosphorylation and the suppression of pro-oncogenic signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways. Furthermore, in multiple myeloma models, the inhibition of the FGF/FGFR axis by this compound has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, leading to mitochondrial oxidative stress, DNA damage, and ultimately, apoptotic cell death.

Signaling Pathway Diagram

Caption: The inhibitory mechanism of this compound on the FGF signaling pathway.

Structure-Activity Relationship (SAR) Studies

The core structure of this compound is a steroidal scaffold, which has been the subject of extensive chemical modifications to probe the key determinants of its FGF-trapping activity. SAR studies have primarily focused on three regions: the C17-side chain, the stereochemistry at C20, and the functionalization of the C3 position.

Key Findings:

-

C17-Side Chain: The 1,1-bis-trifluoromethyl-1,3-propanediol chain at the C17 position is pivotal for the FGF trap activity. Attempts to replace this moiety have consistently led to a decrease or complete loss of biological activity.

-

C20 Stereochemistry: The stereochemistry at the C20 position has been shown to be crucial. One diastereoisomer of this compound is significantly more active as an FGF trap, highlighting the importance of the spatial arrangement of the side chain for effective binding to FGFs.

-

C3 Position: Modifications at the C3 position of the steroidal nucleus have yielded more potent and specific derivatives. For instance, the 3-keto analog of this compound (compound 25b) demonstrated enhanced anti-proliferative activity in multiple myeloma cell lines. Importantly, the removal of the hydroxyl group at C3 eliminates binding to estrogen receptors, which could contribute to a more specific anti-cancer profile.

-

Non-Steroidal Scaffolds: To overcome the synthetic challenges associated with modifying the steroidal nucleus, a scaffold hopping approach has been employed. This has led to the discovery of non-steroidal this compound derivatives that retain the essential C17-side chain and exhibit potent FGF-trapping and anti-myeloma activity both in vitro and in vivo.

Quantitative Biological Data

The biological activity of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| Lewis Lung Carcinoma | Lung Cancer | ~2 | Propidium Iodide Staining |

| NCI-H520 | Lung Cancer | ~4.1 | Propidium Iodide Staining |

| KMS-11 | Multiple Myeloma | ~3.4 | Propidium Iodide Staining |

Table 2: FGF Binding and a new table for Receptor Interaction Inhibition of this compound

| Parameter | Value | Method |

| FGF2 Binding | ||

| ID50 (FGF2 binding to FGFR1) | ~30 µM | Receptor-Ligand Binding Assay |

| Binding to Immobilized FGFs | ||

| Kd (FGF3) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF4) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF6) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF8) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF16) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF18) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF20) | ~16-120 µM | Surface Plasmon Resonance |

| Kd (FGF22) | ~16-120 µM | Surface Plasmon Resonance |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings.

Cell Proliferation Assay (MTT Assay)

-

Cell Plating: Seed KATO III cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI medium supplemented with 1% FBS.

-

Incubation: Allow cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (DMSO). For FGF-dependent proliferation, add FGFs (e.g., 30 ng/mL) to the media.

-

Incubation: Incubate the treated cells for 72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for a further 4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.

Western Blot Analysis for FGFR Phosphorylation

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR) and total FGFR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A generalized workflow for the evaluation of this compound and its analogs.

Conclusion

The steroidal derivative this compound represents a novel and promising class of anti-cancer agents that operate through a unique FGF-trapping mechanism. Structure-activity relationship studies have been instrumental in elucidating the key structural features required for its biological activity, paving the way for the design of more potent and specific analogs. The critical importance of the C17-side chain and the tunability of the C3 position have been well-established. Furthermore, the successful development of non-steroidal scaffolds opens up new avenues for chemical diversification and optimization of this promising FGF trap. This technical guide provides a solid foundation for researchers aiming to further explore the therapeutic potential of this compound and its derivatives in FGF-dependent cancers.

The Core of FGF/FGFR Inhibition: A Technical Guide to NSC12

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway through ligand overexpression, receptor amplification, or mutations is a known driver in various malignancies. Consequently, the FGF/FGFR axis represents a compelling target for anticancer therapeutic development. NSC12 has emerged as a promising small molecule inhibitor that functions as a pan-FGF trap, effectively sequestering FGF ligands and preventing their interaction with FGFRs. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is an orally available, pan-FGF trap that directly binds to various FGF ligands, thereby inhibiting the formation of the FGF-FGFR signaling complex. Unlike many FGFR inhibitors that target the intracellular tyrosine kinase domain, this compound acts extracellularly. This mechanism allows it to bypass resistance mechanisms associated with kinase domain mutations. Structural studies have indicated that this compound, a pregnenolone derivative, interacts with a region on the FGF molecule that is crucial for FGFR binding.[1] This interaction does not interfere with the binding of FGFs to heparin or heparan sulfate proteoglycans (HSPGs), which are essential for the formation of the ternary FGF-FGFR-HSPG signaling complex. By sequestering FGFs, this compound effectively blocks the initial step of receptor dimerization and subsequent transphosphorylation, leading to the inhibition of downstream signaling cascades.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound and its derivatives.

| Ligand | Binding Affinity (Kd) | Method | Reference |

| FGF2 | ~51 µM | Not Specified | [2] |

| FGF2 | ~40 µM | Surface Plasmon Resonance | [3] |

| FGF3 | 16 - 120 µM | Not Specified | [2] |

| FGF4 | 16 - 120 µM | Not Specified | [2] |

| FGF6 | 16 - 120 µM | Not Specified | [2] |

| FGF8 | 16 - 120 µM | Not Specified | [2] |

| FGF16 | 16 - 120 µM | Not Specified | [2] |

| FGF18 | 16 - 120 µM | Not Specified | [2] |

| FGF20 | 16 - 120 µM | Not Specified | [2] |

| FGF22 | 16 - 120 µM | Not Specified | [2] |

Table 1: Binding Affinity of this compound for FGF Ligands. This table presents the dissociation constants (Kd) of this compound for various FGF isoforms. The data indicates that this compound is a broad-spectrum FGF inhibitor.

| Cell Line | Cancer Type | IC50 | Assay | Reference |

| NCI-H1581 | Lung Squamous Cell Carcinoma | 2.6 µM | Cell Proliferation Assay | [4] |

| H295R | Adrenocortical Carcinoma | 2 - 7 µM | Cell Growth and Survival Assay | [5] |

| MUC-1 | Adrenocortical Carcinoma | 2 - 7 µM | Cell Growth and Survival Assay | [5] |

| HT-1080 | Fibrosarcoma | Concentration-dependent reduction in viability | Cell Proliferation Assay | [6] |

| MM.1S | Multiple Myeloma | 6 µM (used for signaling studies) | Viable Cell Counting | [7] |

| B16-LS9 | Melanoma | Concentration-dependent reduction in proliferation | Cell Proliferation Assay | [8] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative effects.

Experimental Protocols

FGF Binding Assay: Surface Plasmon Resonance (SPR)

This protocol outlines the methodology to determine the binding affinity of this compound to FGF ligands using SPR.

Objective: To quantify the dissociation constant (Kd) of the this compound-FGF interaction.

Materials:

-

BIAcore X-100 instrument

-

Sensor chip (e.g., CM5)

-

Recombinant human FGF2

-

This compound and its derivatives

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer: PBS with 0.05% Tween 20 and 3% DMSO

-

This compound solutions at various concentrations (e.g., 5.3 to 150 µM)

Procedure:

-

Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a standard amine coupling procedure with EDC/NHS.

-

Ligand Immobilization: Immobilize recombinant human FGF2 onto the activated sensor chip surface to a target density.

-

Binding Analysis:

-

Inject a series of this compound concentrations over the FGF2-coated sensor chip surface.

-

Use a flow rate of 30 µL/min for an association phase of 4 minutes, followed by a dissociation phase of 10 minutes with running buffer.

-

Record the change in resonance units (RU) over time.

-

-

Data Analysis:

-

Subtract the reference surface signal from the FGF2-immobilized surface signal to correct for non-specific binding.

-

Determine the equilibrium (plateau) response values from the sensorgrams for each this compound concentration.

-

Fit the equilibrium response data to a 1:1 Langmuir binding model to calculate the dissociation constant (Kd).[3]

-

FGFR Phosphorylation Assay: Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.

Objective: To determine if this compound inhibits the activation of FGFR.

Materials:

-

FGF-dependent cancer cell line (e.g., MM.1S, NCI-H1581)

-

This compound

-

Cell lysis buffer (e.g., NP-40 lysis buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., Bradford assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-FGFR (e.g., pan-phospho-FGFR or specific phospho-sites like Tyr653/654)

-

Anti-total FGFR

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture cancer cells to ~80% confluency.

-

Serum-starve the cells for a defined period (e.g., 6-24 hours) if assessing ligand-stimulated phosphorylation.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 3-6 hours).[7]

-

For stimulated conditions, add an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before cell lysis.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-FGFR overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total FGFR and a loading control (β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-FGFR signal to the total FGFR signal and the loading control.

-

In Vivo Antitumor Activity: Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line (e.g., HT-1080 fibrosarcoma, MM.1S multiple myeloma)[6][7]

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 7.5 mg/kg) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) according to a defined schedule (e.g., every other day).[6][7]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (width)² x length / 2).

-

Monitor animal body weight and overall health throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

-

Excise and weigh the tumors.

-

Tumor tissues can be processed for further analysis, such as Western blotting for target engagement or immunohistochemistry for proliferation and apoptosis markers.

-

-

Data Analysis:

-

Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.

-

FGF/FGFR Signaling Pathway and this compound Inhibition

The FGF/FGFR signaling cascade is initiated by the binding of an FGF ligand to its cognate FGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins such as FRS2, which in turn recruit other signaling molecules like Grb2 and SOS, ultimately activating downstream pathways including the Ras-MAPK and PI3K-Akt pathways. These pathways regulate gene expression related to cell proliferation, survival, and differentiation. This compound acts as an FGF trap, preventing the initial ligand-receptor binding and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound represents a novel and promising strategy for targeting the FGF/FGFR signaling axis in cancer. Its unique extracellular mechanism of action as a pan-FGF trap offers potential advantages over traditional tyrosine kinase inhibitors. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the therapeutic potential of this compound and similar FGF-trapping molecules. Continued research into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its translation into clinical applications.

References

- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new xenograft model of myeloma bone disease demonstrating the efficacy of human mesenchymal stem cells expressing osteoprotegerin by lentiviral gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 5. iris.unibs.it [iris.unibs.it]

- 6. Modeling the Bone Marrow Niche in Multiple Myeloma: From 2D Cultures to 3D Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of the antitumor activity of interleukin-12 by targeted delivery to neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC12: A Pan-FGF Trap for the Inhibition of Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling axis is a key driver of angiogenesis. NSC12, a small molecule, has emerged as a potent pan-FGF trap, effectively inhibiting the interaction between FGFs and their receptors. This guide provides an in-depth technical overview of the role of this compound in blocking angiogenesis, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

The FGF/FGFR signaling pathway plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] In the context of cancer, aberrant activation of this pathway is a significant contributor to tumor-induced angiogenesis, providing tumors with the necessary blood supply for growth and dissemination.[2] this compound is a novel, orally available small molecule that acts as an extracellular trap for various FGF ligands.[3] By sequestering FGFs, this compound prevents their binding to FGFRs, thereby inhibiting downstream signaling and exerting potent anti-angiogenic and anti-tumor effects.[4] This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the mechanism of action of this compound and its evaluation as an anti-angiogenic agent.

Mechanism of Action: FGF Trapping

This compound functions by directly binding to multiple FGF ligands, including FGF2, a key pro-angiogenic factor.[3] This interaction physically obstructs the binding of FGFs to their cognate receptors on the surface of endothelial cells. The sequestration of FGFs by this compound effectively neutralizes their biological activity, leading to the inhibition of FGFR activation and the subsequent downstream signaling cascades that promote angiogenesis.

Signaling Pathway

The binding of FGF to its receptor (FGFR) in the presence of heparan sulfate proteoglycans (HSPG) leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and promote endothelial cell proliferation, migration, and survival – all key processes in angiogenesis. This compound, by trapping FGF, prevents the initial ligand-receptor interaction, thus blocking the entire downstream signaling cascade.

Caption: Mechanism of this compound action in blocking the FGF/FGFR signaling pathway.

Quantitative Data

The efficacy of this compound in inhibiting key processes related to angiogenesis has been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Cell Proliferation by this compound

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| HT-1080 | Human Fibrosarcoma | ~5.2 | 24 | [4] |

| HT-1080 | Human Fibrosarcoma | ~3.2 | 48 | [4] |

| H1581 | Human Lung Squamous Cell Carcinoma | 2.6 | 48 | [5] |

| KMS-11 | Human Multiple Myeloma | Not specified | Not specified | [6] |

| RPMI8226 | Human Multiple Myeloma | Not specified | Not specified | [6] |

Table 2: Binding Affinity and Receptor Interaction Inhibition

| Parameter | Value | Target | Reference |

| ID50 | ~30 µM | Inhibition of FGF2 binding to FGFR | [3] |

| Kd | ~16 - 120 µM | Binding to various FGFs (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Protocol:

-

Preparation of Matrigel: Thaw Matrigel basement membrane matrix on ice overnight at 4°C. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in EGM-2 medium. Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.

-

Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Visualization and Quantification: Visualize tube formation using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Caption: Workflow for the endothelial cell tube formation assay.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneous Matrigel plug.

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix Matrigel with heparin (10 units/mL) and FGF2 (150 ng/mL). Add this compound at the desired concentration to the treatment group mixture. Keep a vehicle control group.

-

Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).

-

Incubation Period: Allow the Matrigel plugs to solidify and for angiogenesis to occur over a period of 7-14 days.

-

Plug Excision and Analysis: Euthanize the mice and excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

-

Caption: Workflow for the in vivo Matrigel plug assay.

Western Blot for FGFR Phosphorylation

This technique is used to assess the phosphorylation status of FGFR, a direct indicator of its activation.

Protocol:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to near confluency. Starve the cells in a serum-free medium for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FGFR (e.g., rabbit anti-p-FGFR, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising anti-angiogenic agent with a well-defined mechanism of action as a pan-FGF trap. The data presented in this guide demonstrate its ability to inhibit FGF/FGFR signaling and key angiogenic processes both in vitro and in vivo. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and other FGF-targeting compounds in the context of cancer and other angiogenesis-dependent diseases. Further studies are warranted to fully elucidate the clinical utility of this compound in oncology.

References

- 1. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Inhibitory Effect of NSC12 on Tumor Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is an orally available small molecule that functions as a pan-FGF (Fibroblast Growth Factor) trap, effectively inhibiting the interaction between FGFs and their receptors (FGFRs).[1][2] This inhibitory action disrupts the FGF/FGFR signaling axis, a critical pathway implicated in tumor cell proliferation, angiogenesis, and survival.[3][4] Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound across a range of FGF-dependent cancer cell lines, both in vitro and in vivo.[5][6] This document provides a comprehensive technical guide on the effects of this compound on tumor cell proliferation, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action

This compound acts as an extracellular trap for various FGF ligands, including FGF2, FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, and FGF22.[1] By binding to these growth factors, this compound prevents their interaction with FGFRs, thereby inhibiting receptor activation and downstream signaling.[1][3] This disruption of the FGF/FGFR axis leads to the suppression of key intracellular signaling cascades, such as the MAPK and PI3K-Akt pathways, which are pivotal for promoting cell proliferation and survival.[4] The inhibitory effect of this compound is specific to FGF-dependent signaling, as it does not affect the interaction of FGF2 with heparin or heparan sulfate proteoglycans (HSPGs).[1]

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| KATO III | Gastric Cancer | Not explicitly an IC50, but optimal dose for inhibition was 1.0 or 3.0 µM | 72 | [1] |

| B16-LS9 | Melanoma | Concentration-dependent inhibition observed, specific IC50 not stated | 24 | [6] |

| 92.1 | Uveal Melanoma | 15 µM used for apoptosis and adhesion assays | 2-12 | [7][8] |

| Mel270 | Uveal Melanoma | 15 µM used for apoptosis and adhesion assays | 2-12 | [7][8] |

| Mel285 | Uveal Melanoma | 15 µM used for apoptosis assays | 12 | [8] |

| Multiple Myeloma (MM) cells | Multiple Myeloma | Effective in blocking proliferation | Not specified | [3] |

| Murine and Human Lung Cancer Cells | Lung Cancer | Effective in inhibiting cell proliferation | Not specified | [2] |

Impact on Cell Cycle and Apoptosis

This compound has been shown to induce cell cycle arrest and apoptosis in tumor cells. Treatment with this compound leads to a reduction in the S phase of the cell cycle in most tumor cell lines studied.[1] In uveal melanoma cell lines, this compound treatment resulted in the cleavage of PARP and caspase-3, key markers of apoptosis.[8] Cytofluorimetric analysis confirmed the induction of apoptosis in Mel285 and 92.1 cells following treatment with 15 µM this compound for 12 hours.[8]

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., KATO III) are plated at a density of 1 x 10^4 cells/well in 96-well plates in RPMI medium supplemented with 1% FBS.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound (e.g., 1.0 or 3.0 µM) in the presence or absence of FGFs (e.g., 30 ng/ml).

-

Incubation: The cells are incubated for 72 hours.

-

MTT Addition: MTT reagent is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The optical density (OD) is measured using a plate reader to determine cell viability.[1]

Western Blot Analysis for FGFR Phosphorylation

-

Cell Treatment: Cells (e.g., B16-LS9) are treated with increasing concentrations of this compound for a specified duration (e.g., 12 hours).

-

Protein Extraction: Whole-cell lysates are prepared using appropriate lysis buffers.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR1 and FGFR3, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Apoptosis Analysis (Cytofluorimetry)

-

Cell Treatment: Uveal melanoma cells (e.g., Mel285, 92.1) are treated with this compound (e.g., 15 µM) for a specified time (e.g., 12 hours).

-

Cell Harvesting: Adherent and non-adherent cells are collected.

-

Staining: Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[8]

Signaling Pathways and Experimental Visualizations

This compound Mechanism of Action

Caption: this compound acts as an FGF trap, preventing ligand-receptor interaction.

Experimental Workflow for Cell Proliferation Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.uniurb.it [ora.uniurb.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

NSC12: A Comprehensive Technical Guide on a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a promising steroidal derivative that functions as a pan-Fibroblast Growth Factor (FGF) trap, demonstrating significant potential as an anticancer agent. By binding to FGFs, this compound effectively disrupts the interaction between FGFs and their receptors (FGFRs), thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have shown its efficacy in various cancer models, including uveal melanoma, multiple myeloma, and lung cancer. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, quantitative data from preclinical evaluations, and detailed experimental protocols to facilitate further research and development.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver in the progression of numerous cancers. This compound has emerged as a novel therapeutic candidate that targets this pathway. It acts as an extracellular trap for FGFs, primarily FGF2, preventing the formation of the FGF-FGFR complex and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K-Akt pathways. This inhibitory action leads to reduced tumor cell proliferation and survival.

Mechanism of Action

This compound functions by directly binding to FGF ligands, which sterically hinders their ability to bind to Fibroblast Growth Factor Receptors (FGFRs). This interruption of the FGF-FGFR signaling axis is the primary mechanism behind this compound's anticancer effects. The downstream consequences of this inhibition include the downregulation of proliferative and pro-survival signals.

Quantitative Preclinical Data

The anticancer activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined in several cancer cell lines using the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Mel285 | Uveal Melanoma | 6.0 - 8.0 | [1] |

| Mel270 | Uveal Melanoma | 6.0 - 8.0 | [1] |

| 92.1 | Uveal Melanoma | 6.0 - 8.0 | [1] |

| OMM2.3 | Uveal Melanoma | 6.0 - 8.0 | [1] |

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound was evaluated in a multiple myeloma xenograft model.

| Animal Model | Cell Line | Treatment | Outcome | Citation |

| SCID beige mice | MM.1S | 7.5 mg/kg this compound (i.p. every other day for 4 weeks) | Significant reduction in tumor burden as measured by bioluminescence imaging. | [2] |

Target Modulation: Inhibition of FGFR Signaling

Western blot analysis was used to quantify the effect of this compound on the phosphorylation of key proteins in the FGF signaling pathway.

| Cell Line | Treatment | Protein | Change in Phosphorylation | Citation |

| Mel285, 92.1, Mel270, OMM2.3 | 15 µM this compound (3h) | FGFR1, FGFR3, FRS2, ERK1/2 | Significant decrease observed (qualitative) | [3] |

| MM.1S | 6 µM this compound | FGFR1, FGFR3 | Significant decrease observed (qualitative) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This protocol is a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Mel285, MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Western Blot Analysis

This protocol details the procedure for assessing the impact of this compound on protein phosphorylation in the FGF signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound for the specified time and concentration.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., SCID or NOD/SCID)

-

Cancer cell line (e.g., MM.1S)

-

This compound

-

Vehicle control (e.g., DMSO, PEG300, Tween80 in saline)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Subcutaneously or intravenously inject a suspension of cancer cells into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection). Administer vehicle to the control group.

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

For luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

FGF2-FGFR1 Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes a method to quantify the direct binding of this compound to FGF2 and its interference with the FGF2-FGFR1 interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human FGFR1 and FGF2 proteins

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize FGFR1 onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a solution of FGF2 over the sensor surface to establish a baseline binding signal.

-

To assess direct binding, inject different concentrations of this compound over the sensor surface and measure the change in response units (RU).

-

To assess the inhibition of the FGF2-FGFR1 interaction, pre-incubate FGF2 with varying concentrations of this compound and then inject the mixture over the FGFR1-coated sensor surface.

-

Measure the reduction in the binding signal of FGF2 to FGFR1 in the presence of this compound.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the data to determine the binding affinity (KD) of this compound to FGF2 and its inhibitory constant (Ki) for the FGF2-FGFR1 interaction.

Conclusion

This compound represents a promising new strategy in cancer therapy by targeting the FGF/FGFR signaling axis. Its ability to act as a pan-FGF trap has been demonstrated to effectively inhibit tumor growth in various preclinical models. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, optimizing its delivery, and exploring its potential in combination therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of NSC12, a Pan-FGF Trap

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC12 is an orally available small molecule that functions as a pan-Fibroblast Growth Factor (FGF) trap. It effectively inhibits the interaction between FGFs and their receptors (FGFRs), playing a crucial role in tumor progression, angiogenesis, and metastasis.[1][2] By binding directly to various FGF isoforms, this compound prevents the formation of the FGF-FGFR signaling complex, thereby inhibiting the activation of downstream pathways critical for cancer cell proliferation and survival.[3][4] These application notes provide detailed protocols for the in vitro characterization of this compound's biological activity.

Mechanism of Action

This compound acts as an extracellular trap for FGFs. It binds to multiple FGF isoforms, including FGF2, and sterically hinders their interaction with FGFRs. This disruption prevents receptor dimerization and subsequent trans-autophosphorylation, which is the initial step in the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[5][6]

Data Presentation

Table 1: Binding Affinity of this compound for FGF Isoforms

| FGF Isoform | Dissociation Constant (Kd) |

| FGF2 | ~30 µM |

| FGF3 | ~16 µM |

| FGF8 | ~19 µM |

| FGF22 | ~27 µM |

| FGF20 | ~29 µM |

Data sourced from cell-free assays.[3]

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | ~6 µM |

| KATO III | Gastric Cancer | 1-3 µM |

| Mel285, 92.1, Mel270 | Uveal Melanoma | ~15 µM |

IC50 values are dependent on the specific cell line and assay conditions.[3][6][7]

Signaling Pathway

Caption: Mechanism of action of this compound on the FGF signaling pathway.

Experimental Protocols

Western Blot Analysis of FGFR Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on FGF-induced FGFR phosphorylation in cancer cells.

Materials:

-

Cancer cell lines (e.g., MM.1S, KATO III)

-

Cell culture medium and supplements

-

This compound

-

Recombinant human FGF2

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound for 2-4 hours.

-

Stimulate cells with FGF2 (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Protein Extraction:

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.[8]

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibody against phospho-FGFR (e.g., 1:1000 dilution) overnight at 4°C.[8]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[8]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody for total FGFR as a loading control.

-

Quantify band intensities using densitometry software.

-

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with 100 µL of medium containing the desired concentrations of this compound.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed 1 x 10^6 cells per well in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest cells by centrifugation.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

-

Incubate at room temperature for 15 minutes in the dark.[11]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

-

Data Interpretation:

-

Unstained cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

Cancer cell lines

-

6-well or 12-well plates

-

This compound

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

-

Creating the Wound:

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh medium containing this compound or vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate and capture images at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This technique measures the binding kinetics and affinity between this compound and FGF in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Recombinant human FGF2

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Immobilization:

-

Immobilize FGF2 onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the FGF2-immobilized surface.

-

Monitor the binding events in real-time as a change in response units (RU).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).

-

References

- 1. Scratch Wound Healing Assay [en.bio-protocol.org]

- 2. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Wound healing assay | Abcam [abcam.com]

- 5. static.igem.org [static.igem.org]

- 6. benchchem.com [benchchem.com]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. benchchem.com [benchchem.com]

- 9. atcc.org [atcc.org]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

Application Notes and Protocols for NSC12 Treatment in FGF-Dependent Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction